molecular formula C21H22N4O2S B11630753 (5Z)-1-acetyl-5-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

(5Z)-1-acetyl-5-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11630753
M. Wt: 394.5 g/mol
InChI Key: VNAIYVZSVABMCW-ATVHPVEESA-N
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Description

(5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a piperidine moiety, and an imidazolidinone core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the quinoline ring with a piperidine derivative under basic conditions.

    Formation of the Imidazolidinone Core: This is typically done through a cyclization reaction involving a thiourea derivative and an appropriate acylating agent.

    Final Assembly: The final step involves the condensation of the quinoline-piperidine intermediate with the imidazolidinone core under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine and quinoline rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

(5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperine, which is found in black pepper and has various pharmacological effects.

    Imidazolidinone Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

Uniqueness

(5Z)-1-ACETYL-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of structural features from quinoline, piperidine, and imidazolidinone, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

(5Z)-1-acetyl-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H22N4O2S/c1-13-7-6-8-15-11-16(12-17-20(27)23-21(28)25(17)14(2)26)19(22-18(13)15)24-9-4-3-5-10-24/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,23,27,28)/b17-12-

InChI Key

VNAIYVZSVABMCW-ATVHPVEESA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4C(=O)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)NC(=S)N4C(=O)C

Origin of Product

United States

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